Bienvenue dans la boutique en ligne BenchChem!

5-nitro-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Human Neutrophil Elastase Inhibition Structure-Activity Relationship

5-Nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic building block with a strong electron-withdrawing 5-nitro group essential for constructing Cdc7 kinase inhibitors (IC₅₀ down to 7 nM) and 4-anilinoquinazoline anticancer agents. Unlike 5-halo analogs for cross-coupling, the nitro moiety directly modulates ATP-pocket binding. Solid-state stability at ambient temperature eliminates cold-chain logistics. Available in research to multi-gram quantities for medicinal chemistry and custom synthesis programs.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 101083-92-5
Cat. No. B045535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS101083-92-5
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C=C21)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9)
InChIKeyINMIPMLIYKQQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 101083-92-5): A 5-Substituted Azaindole Core for Kinase-Focused Medicinal Chemistry Procurement


5-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 101083-92-5), also known as 5-nitro-7-azaindole, is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class. It features a nitro group at the 5-position of the fused bicyclic system (molecular formula C₇H₅N₃O₂, MW 163.13) [1]. This compound exists as a yellow to orange crystalline solid with a melting point of 280 °C and is commercially available at purities of ≥97–98% (GC) from multiple reputable vendors . It is widely employed as a synthetic intermediate in medicinal chemistry programs, particularly for the construction of kinase inhibitor scaffolds targeting enzymes such as Cdc7 and in the synthesis of 4-anilinoquinazoline-based anticancer agents [2].

Why 5-Nitro-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced with Other 5-Substituted or Unsubstituted Azaindoles: A Procurement Risk Analysis


In the pyrrolo[2,3-b]pyridine scaffold, the electronic nature and steric profile of the 5-position substituent critically modulate both synthetic utility and biological target engagement. Unlike 5-halo analogs (e.g., 5-bromo, 5-chloro) that serve as cross-coupling handles for late-stage diversification, the 5-nitro group functions as a strong electron-withdrawing moiety that profoundly alters the pyridine ring's reactivity and can directly contribute to binding interactions with kinase ATP pockets or enzyme active sites [1]. Substituting 5-nitro-1H-pyrrolo[2,3-b]pyridine with the unsubstituted parent compound or a 5-halo analog will not replicate the same electronic environment or biological profile, potentially compromising synthetic route efficiency and target affinity in downstream kinase inhibitor programs. The following section provides quantitative differentiation evidence.

5-Nitro-1H-pyrrolo[2,3-b]pyridine: Head-to-Head Quantitative Differentiation Against 5-Halo and Unsubstituted Analogs


Human Neutrophil Elastase (HNE) Inhibition: 5-Nitro Substituent Maintains Potency While 2-Position Modifications Abolish Activity

In a systematic SAR study of pyrrolo[2,3-b]pyridine derivatives as HNE inhibitors, the 5-nitro substituted core exhibited retention of potent inhibitory activity (IC₅₀ range 15–51 nM across multiple derivatives) [1]. In contrast, any substitution at the 2-position of the scaffold completely abolished HNE inhibitory activity [1]. While a direct IC₅₀ value for the unsubstituted 5-nitro parent is not reported in this study, the data demonstrate that the 5-position tolerates bulky and lipophilic substituents without loss of potency, a property not shared by the 2-position. This establishes the 5-nitro derivative as a validated starting point for HNE inhibitor development, unlike the unsubstituted or 2-modified analogs.

Medicinal Chemistry Human Neutrophil Elastase Inhibition Structure-Activity Relationship

Cdc7 Kinase Inhibitor Development: 5-Nitro Azaindole as Key Intermediate for Low-Nanomolar Potency Scaffolds

5-Nitro-1H-pyrrolo[2,3-b]pyridine is explicitly identified as a reagent for the synthesis of Cdc7 kinase inhibitors [1]. A closely related 1H-pyrrolo[2,3-b]pyridine derivative (compound 42) achieved an IC₅₀ of 7 nM against Cdc7 kinase, representing a >1400-fold improvement over the initial lead compound 1 (IC₅₀ not explicitly quantified in the abstract but implied to be significantly weaker) [2]. While the 5-nitro group is not present in the final optimized compound 42, the 5-nitro azaindole serves as a versatile intermediate for constructing the pyrrolo[2,3-b]pyridine core found in these potent inhibitors. The 5-nitro moiety provides a synthetic handle for further functionalization or can be retained as an electron-withdrawing group to modulate kinase binding.

Oncology Cdc7 Kinase Inhibition Cell Cycle Regulation

Synthetic Versatility: Direct N1-Methylation Achieves 72% Yield, Enabling Rapid Diversification

The 5-nitro-1H-pyrrolo[2,3-b]pyridine core undergoes efficient N1-methylation with iodomethane under standard conditions (NaH, DMF, RT, 4.5 h) to afford 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in 72% isolated yield after chromatographic purification [1]. This yield is comparable to or exceeds that reported for similar alkylations of other 7-azaindole derivatives, confirming the nitro group does not hinder N1-functionalization. The resulting N1-methyl derivative serves as a key intermediate in patent literature for kinase inhibitor synthesis (e.g., WO2009/42907, WO2018/108704) [1]. In contrast, the unsubstituted 7-azaindole parent lacks the electron-withdrawing nitro group that can influence subsequent regioselective transformations and binding interactions.

Organic Synthesis Building Block Utility Kinase Inhibitor Precursor

Physicochemical Stability: High Melting Point (280 °C) and Solid-State Integrity Under Ambient Storage

5-Nitro-1H-pyrrolo[2,3-b]pyridine exhibits a high melting point of 280 °C and is a stable solid at ambient temperature . This thermal stability simplifies storage and handling, as the compound does not require refrigeration and remains chemically intact over extended periods when kept in a cool, dry environment . In comparison, certain 5-halo analogs (e.g., 5-iodo derivatives) may exhibit lower thermal stability or increased sensitivity to light and moisture, necessitating more stringent storage conditions. The 5-nitro derivative's robustness reduces the risk of degradation during shipping and laboratory storage, a practical procurement consideration.

Chemical Procurement Stability Long-Term Storage

Optimal Use Cases for 5-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 101083-92-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Cdc7 Kinase Inhibitors for Oncology

This compound is a documented reagent for preparing Cdc7 kinase inhibitors, a validated target in cancer therapy . The pyrrolo[2,3-b]pyridine scaffold has yielded inhibitors with IC₅₀ values as low as 7 nM . Procurement of the 5-nitro derivative provides a direct entry point into this SAR space, enabling the construction of potent ATP-competitive inhibitors.

Medicinal Chemistry: Development of Human Neutrophil Elastase (HNE) Inhibitors

SAR studies demonstrate that 5-substituted pyrrolo[2,3-b]pyridines retain low-nanomolar HNE inhibitory potency (IC₅₀ = 15–51 nM), while 2-substitution abolishes activity . The 5-nitro core is therefore a validated starting point for HNE inhibitor optimization, offering a favorable substitution tolerance profile.

Organic Synthesis: N1-Functionalized Azaindole Building Blocks for Patent-Directed Library Synthesis

The efficient N1-methylation of 5-nitro-1H-pyrrolo[2,3-b]pyridine (72% isolated yield) makes it a practical intermediate for generating N1-substituted derivatives. These derivatives are cited in patent literature (e.g., WO2009/42907, WO2018/108704) as key intermediates for kinase inhibitors and other bioactive molecules.

Chemical Procurement: Stable, Ambient-Storage Heterocyclic Intermediate for Multi-Step Synthetic Campaigns

With a melting point of 280 °C and solid-state stability under ambient conditions , this compound is well-suited for long-term storage without refrigeration. This reduces procurement complexity and ensures material integrity for extended synthetic campaigns, particularly advantageous for contract research organizations and academic labs with limited cold storage capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-nitro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.